molecular formula C19H14ClN3O2 B2648508 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1260743-88-1

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Cat. No. B2648508
CAS RN: 1260743-88-1
M. Wt: 351.79
InChI Key: UMGIGRAYBZVUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.

Scientific Research Applications

Antimicrobial Activity

Quinoline-oxadiazole compounds have been synthesized and assessed for their antimicrobial efficacy against a variety of bacterial and fungal strains. For instance, derivatives of quinoline-oxadiazole showed promising antibacterial and antifungal activities against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Dodiya, Shihory, & Desai, 2012); (Desai, Shihora, & Moradia, 2007); (Desai & Dodiya, 2014).

Anti-inflammatory and Analgesic Activities

Some novel quinazolinone derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activities. These compounds have shown promising results in preliminary screenings, highlighting their potential as leads for further development in these areas (Farag et al., 2012).

Cytotoxic Activity

The synthesis of quinazolinone-1,3,4-oxadiazole derivatives has been carried out with the aim of evaluating their cytotoxic effects against cancer cell lines. Notably, certain derivatives exhibited remarkable cytotoxic activity against HeLa cell lines, indicating their potential as anticancer agents (Hassanzadeh et al., 2019).

Antihistamine Agents

Research into the design and synthesis of 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives has revealed their potential as antihistamine agents. These compounds were tested in vivo for H1-antihistaminic activity, with some derivatives showing significant protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as therapeutic agents in treating allergies (Alagarsamy et al., 2014).

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-2-23-11-15(17(24)14-5-3-4-6-16(14)23)19-21-18(22-25-19)12-7-9-13(20)10-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGIGRAYBZVUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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